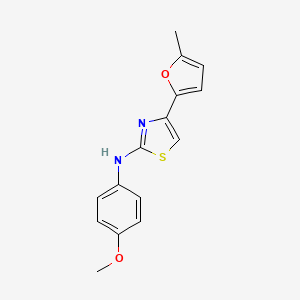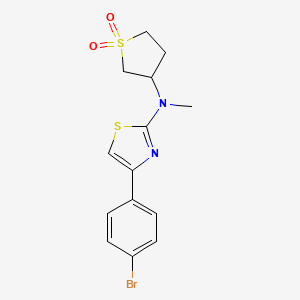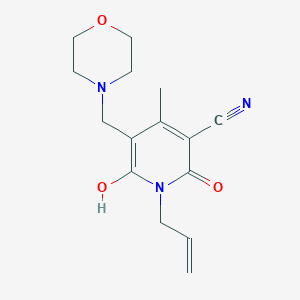![molecular formula C13H14N2O6 B11072493 5-(hydroxymethyl)-7'-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11072493.png)
5-(hydroxymethyl)-7'-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(hydroxymethyl)-7’-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a complex organic compound characterized by a spiro linkage between a dioxane ring and an indole moiety. This compound is notable for its unique structural features, which include a nitro group, a hydroxymethyl group, and a spiro connection, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-7’-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: Nitration of the indole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Spirocyclization: The spiro linkage is formed by reacting the nitroindole with a dioxane derivative under basic conditions, often using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron in acidic conditions.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Conversion of the nitro group to an amine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(hydroxymethyl)-7’-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development. Its potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory agents.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-7’-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-nitroindole: Lacks the spiro linkage and hydroxymethyl group.
5-hydroxymethylindole: Lacks the nitro group and spiro linkage.
Spiro[1,3-dioxane-2,3’-indole]: Lacks the nitro and hydroxymethyl groups.
Uniqueness
5-(hydroxymethyl)-7’-methyl-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is unique due to the combination of its functional groups and spiro linkage. This structural complexity provides a versatile platform for chemical modifications and the exploration of new chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O6 |
|---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
5-(hydroxymethyl)-7'-methyl-5-nitrospiro[1,3-dioxane-2,3'-1H-indole]-2'-one |
InChI |
InChI=1S/C13H14N2O6/c1-8-3-2-4-9-10(8)14-11(17)13(9)20-6-12(5-16,7-21-13)15(18)19/h2-4,16H,5-7H2,1H3,(H,14,17) |
InChI Key |
UZQOJIYHYMJLLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2)OCC(CO3)(CO)[N+](=O)[O-] |
solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(dibutylamino)methyl]-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11072415.png)
![Ethyl 1-methyl-7-(methylsulfanyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11072423.png)
![6-(3-fluorophenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11072424.png)

![(5Z)-3-cyclohexyl-5-{[(4-methylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11072431.png)
![N-[6-(4-cyanophenyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-2-yl]acetamide](/img/structure/B11072432.png)
![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11072434.png)
![Ethyl 2-{[({[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]sulfonyl}oxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11072440.png)
![2-(1-{2-[4-Bromo-2-(2-chlorobenzoyl)anilino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B11072441.png)
![2-methylspiro[4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-3,1'-cyclohexane]-5-one](/img/structure/B11072445.png)
![5(6H)-Quinazolinone, 7,8-dihydro-2-[[(4-methoxyphenyl)methyl]amino]-7,7-dimethyl-](/img/structure/B11072456.png)

![(1S,2S,5R)-2-(4-cyclohexyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11072459.png)

